molecular formula C13H9BrClNO B11987026 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol CAS No. 16434-76-7

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol

Cat. No.: B11987026
CAS No.: 16434-76-7
M. Wt: 310.57 g/mol
InChI Key: VSAVFQLPHIEAFP-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol is an organic compound with the molecular formula C13H9BrClNO. It is characterized by the presence of bromine, chlorine, and phenol functional groups, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-chloroaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their structure and function. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-{[(4-methylphenyl)imino]methyl}phenol
  • 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}phenol
  • 4-Bromo-2-{[(4-methoxyphenyl)imino]methyl}phenol

Uniqueness

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.

Biological Activity

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol is a phenolic compound that has garnered attention for its potential biological activities. With a molecular formula of C₁₃H₉BrClNO and a molecular weight of approximately 310.57 g/mol, this compound features a complex structure characterized by a bromine atom, a chlorophenyl group, and an iminomethyl linkage. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate salicylaldehyde derivatives with aniline compounds. The presence of halogen substituents (bromine and chlorine) enhances the electronic properties and steric hindrance, which may influence its biological interactions.

Biological Activities

Research indicates that this compound exhibits notable antibacterial and antifungal properties. Similar compounds have been reported to inhibit specific enzymes or pathways related to various diseases, suggesting that this compound may also interact with critical biological targets .

Antibacterial Activity

In vitro studies have demonstrated that this compound shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with results indicating effective inhibition of growth .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.5 µg/mL24
Pseudomonas aeruginosa1.0 µg/mL20
Klebsiella pneumoniae0.8 µg/mL22
Bacillus subtilis0.6 µg/mL21

Antifungal Activity

The antifungal potential has also been assessed, showing promising results against common fungal pathogens . The compound's mechanism likely involves disrupting cellular functions or inhibiting vital metabolic pathways.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with biological macromolecules such as proteins and enzymes. Molecular docking studies suggest that the compound binds effectively to active sites involved in metabolic processes, enhancing its therapeutic potential .

Case Studies

Several studies have explored the efficacy of similar phenolic compounds, providing insights into their biological activities:

  • Antidiabetic and Antioxidant Properties : A study on Schiff bases derived from halogenated anilines highlighted their antidiabetic effects alongside antioxidant activities, suggesting that structural modifications can significantly enhance biological efficacy .
  • Metal Complexation Studies : Research on metal complexes formed with similar ligands showed improved antibacterial and antifungal activities compared to their uncomplexed forms, indicating that coordination with metal ions can enhance the biological profile of these compounds .

Toxicity Studies

Toxicity assessments have revealed that at lower concentrations, this compound does not adversely affect normal human cell lines, indicating a favorable safety profile for potential therapeutic applications .

Properties

CAS No.

16434-76-7

Molecular Formula

C13H9BrClNO

Molecular Weight

310.57 g/mol

IUPAC Name

4-bromo-2-[(4-chlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9BrClNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-8,17H

InChI Key

VSAVFQLPHIEAFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)Cl

Origin of Product

United States

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